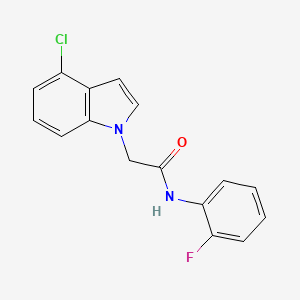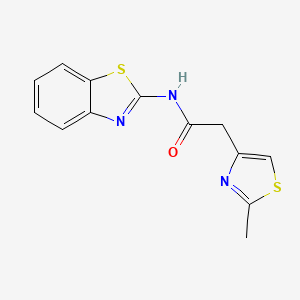![molecular formula C19H17BrN4O B11150863 N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-2-(6-bromo-1H-indol-1-yl)acetamide](/img/structure/B11150863.png)
N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-2-(6-bromo-1H-indol-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-2-(6-bromo-1H-indol-1-yl)acetamide is a complex organic compound that features both benzimidazole and indole moieties. Benzimidazole is a heterocyclic aromatic organic compound, while indole is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The combination of these two structures in a single molecule can result in unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-2-(6-bromo-1H-indol-1-yl)acetamide typically involves multi-step organic synthesis. The process may start with the preparation of the benzimidazole and indole intermediates, followed by their coupling through an acetamide linkage. Common reagents used in these steps include bromine for bromination, acetic anhydride for acetylation, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-2-(6-bromo-1H-indol-1-yl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be used to remove oxygen or introduce hydrogen atoms.
Substitution: The bromine atom in the indole moiety can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups in place of the bromine atom.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving benzimidazole and indole derivatives.
Medicine: Potential therapeutic applications due to its structural similarity to known bioactive compounds.
Industry: Use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-2-(6-bromo-1H-indol-1-yl)acetamide likely involves interactions with specific molecular targets, such as enzymes or receptors, through its benzimidazole and indole moieties. These interactions can modulate biological pathways and result in various effects, depending on the specific target and context.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole derivatives: Known for their broad range of biological activities, including antibacterial, antifungal, and anticancer properties.
Indole derivatives: Also exhibit diverse biological activities, such as anti-inflammatory, antiviral, and anticancer effects.
Uniqueness
The uniqueness of N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-2-(6-bromo-1H-indol-1-yl)acetamide lies in its combination of benzimidazole and indole structures, which can result in synergistic effects and novel properties not seen in compounds containing only one of these moieties.
Properties
Molecular Formula |
C19H17BrN4O |
|---|---|
Molecular Weight |
397.3 g/mol |
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(6-bromoindol-1-yl)acetamide |
InChI |
InChI=1S/C19H17BrN4O/c20-14-6-5-13-8-10-24(17(13)11-14)12-19(25)21-9-7-18-22-15-3-1-2-4-16(15)23-18/h1-6,8,10-11H,7,9,12H2,(H,21,25)(H,22,23) |
InChI Key |
NGRAXKCGZIOHBY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CCNC(=O)CN3C=CC4=C3C=C(C=C4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[2-(4-chlorophenyl)ethyl]-3,4,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-e][1,3]oxazin-6(7H)-one](/img/structure/B11150786.png)
![6-benzyl-3-(4-chlorophenyl)-5-methyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B11150789.png)
![(8-methyl-2-oxo-4-propylchromen-7-yl) (2S)-2-[(4-methylphenyl)sulfonylamino]-3-phenylpropanoate](/img/structure/B11150795.png)
![N-{[3-(4-fluorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetyl}norvaline](/img/structure/B11150808.png)
![3-benzyl-6-chloro-4-methyl-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]-beta-alaninate](/img/structure/B11150814.png)
![N-[2-(1H-indol-3-yl)ethyl]-1',3',5'-trimethyl-1'H,2H-3,4'-bipyrazole-5-carboxamide](/img/structure/B11150815.png)
![7-[(2,4-difluorobenzyl)oxy]-3-[3-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-3-oxopropyl]-4-methyl-2H-chromen-2-one](/img/structure/B11150822.png)
![(2S)-({[(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)(phenyl)ethanoic acid](/img/structure/B11150831.png)

![N~4~-isobutyl-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B11150839.png)

![2-(5-methoxy-1H-indol-1-yl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide](/img/structure/B11150854.png)
![methyl 5-methyl-2-{[(1-methyl-1H-indazol-3-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate](/img/structure/B11150861.png)

